molecular formula C19H18N2O2 B1653977 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone CAS No. 2080306-24-5

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone

Cat. No. B1653977
CAS RN: 2080306-24-5
M. Wt: 306.4
InChI Key: IDQWBZAMTQTECP-UHFFFAOYSA-N
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Description

“1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone” is a chemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.4 . It is used in various applications within the chemical industry .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which includes “1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for a similar compound involved the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” with oxalyl chloride, followed by a reaction with water .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyrimidine core with a cyclopropylmethoxy group attached to the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone” such as its boiling point, melting point, and density are not clearly specified in the available resources .

Scientific Research Applications

Bromodomain Inhibition

TP-472N is a negative control probe for TP-472 . TP-472 is a selective probe for bromodomain-containing proteins BRD9 and BRD7 . Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of epigenetic regulation of gene expression, and proteins containing bromodomains are often found in complexes involved in chromatin remodeling .

Epigenetic Research

TP-472N is an epigenetic chemical probe available through a partnership with the Structural Genomics Consortium (SGC) . Epigenetics is the study of changes in organisms caused by modification of gene expression rather than alteration of the genetic code itself. TP-472N can be used in the research of gene regulation .

Negative Control in Biological Studies

As a negative control for TP-472, TP-472N is inactive against other bromodomains . This makes it useful in biological studies to demonstrate the specificity of TP-472’s effects .

Drug Discovery

The pyrrolo[1,2-a]pyrimidin-6-yl moiety in TP-472N is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . Thus, TP-472N could potentially be used in drug discovery .

Synthesis Research

The synthesis of TP-472N and similar compounds can be of interest in the field of synthetic chemistry . The mechanistic pathway and stereo-electronic factors affecting the yield and selectivity of the product can be studied .

Compound Libraries

TP-472N is also offered as part of compound libraries like the Tocriscreen 2.0 Max and Tocriscreen Epigenetics Library . These libraries are used for high-throughput screening, a method used in drug discovery to identify potential therapeutic compounds .

Future Directions

Pyrrolopyrazine derivatives, including “1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone”, have shown promise in various biological applications . Future research could focus on further understanding the action mechanisms of these compounds and conducting more Structure-Activity Relationship (SAR) research on this scaffold .

properties

IUPAC Name

1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQWBZAMTQTECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143826
Record name Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone

CAS RN

2080306-24-5
Record name Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2080306-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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